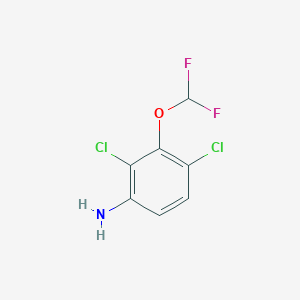

2,4-Dichloro-3-(difluoromethoxy)aniline

描述

2,4-Dichloro-3-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to an aniline core.

属性

IUPAC Name |

2,4-dichloro-3-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFXQIVDALUOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)aniline typically involves the introduction of chlorine and difluoromethoxy groups onto an aniline core. One common method involves the reaction of 2,4-dichloroaniline with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production .

化学反应分析

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilines .

科学研究应用

Chemistry

2,4-Dichloro-3-(difluoromethoxy)aniline serves as a building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, enables the creation of derivatives with enhanced properties.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Fluorinated aromatic compounds |

| Oxidation | Quinones or other oxidized derivatives |

| Electrophilic Substitution | Functionalized anilines |

Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with biomolecules, which may lead to applications in drug development.

- Case Study: A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of similar fluorinated anilines on specific enzymes, suggesting that this compound could exhibit comparable activities due to its structural similarities .

Medicinal Chemistry

The compound is being explored for its potential use in developing pharmaceuticals. Its unique chemical properties may contribute to enhanced efficacy and reduced toxicity in drug formulations.

- Case Study: Research on fluorinated anilines has shown promise in creating antibiotics with improved pharmacokinetic profiles. The incorporation of difluoromethoxy groups can enhance lipophilicity and metabolic stability .

Pesticide Development

Fluorinated compounds like this compound are vital in synthesizing agrochemicals, particularly pesticides. They serve as intermediates in the production of effective insecticides and herbicides.

| Application Type | Example Compounds |

|---|---|

| Insecticides | Pyrazole-type insecticides (e.g., Fipronil) |

| Herbicides | Fluoro-bearing diphenyl ether type herbicides |

Material Science

The compound is utilized in developing advanced materials with specific properties such as increased stability or reactivity. Its unique structure allows for modifications that can enhance material performance.

作用机制

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

相似化合物的比较

Similar Compounds

2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a difluoromethoxy group.

2-(Difluoromethoxy)aniline: Lacks the chlorine atoms present in 2,4-Dichloro-3-(difluoromethoxy)aniline.

Uniqueness

This compound is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities .

生物活性

2,4-Dichloro-3-(difluoromethoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant studies that shed light on its efficacy in various applications.

Chemical Structure and Properties

The compound features a dichloro and difluoromethoxy substitution pattern on the aniline ring, which significantly influences its reactivity and biological interactions. The presence of these halogen groups enhances the compound's lipophilicity and binding affinity to biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, potentially leading to therapeutic effects. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, which broadens its applicability in biological systems .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects comparable to established antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Bacillus subtilis | 0.75 μg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Results showed that this compound significantly reduced cell viability at concentrations above 1 μM, indicating potential as an anticancer agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.5 |

| HepG-2 | 3.0 |

Study on Antibacterial Properties

A comprehensive study evaluated the antibacterial effects of various halogenated anilines, including this compound. The study concluded that the introduction of halogen groups significantly enhances antibacterial activity due to increased lipophilicity and improved membrane penetration .

Research on Anticancer Activity

Another investigation focused on the anticancer properties of this compound in combination with metal complexes. The results indicated that when paired with copper or nickel complexes, the efficacy against cancer cell lines was markedly improved compared to the compound alone. This suggests a synergistic effect that warrants further exploration .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,4-dichloro-3-(difluoromethoxy)aniline in laboratory settings?

- Methodology : Two primary approaches are documented:

- Direct chlorination : Reacting 4-(difluoromethoxy)aniline with HCl and HO under controlled conditions achieves bis-ortho-chlorination. This method is scalable and avoids multi-step protection/deprotection sequences .

- Stepwise synthesis : Starting from 2-chloro-3-(difluoromethoxy)aniline, N-chlorosuccinimide (NCS) in acetonitrile at 60°C introduces the second chlorine atom. Reaction optimization (e.g., 1.1 equiv. NCS, 16 h) yields ~56% isolated product with regioselectivity (72% target isomer) .

- Key parameters : Monitor reaction time, temperature, and stoichiometry to minimize byproducts (e.g., over-chlorinated isomers).

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- H/F NMR : Confirm substitution pattern via chemical shifts (e.g., difluoromethoxy group at δ ~70 ppm in F NMR) .

- HPLC-MS : Detect trace impurities (<0.5%) using reverse-phase chromatography with UV/ESI-MS detection .

- Elemental analysis : Verify C, H, N, Cl, and F content against theoretical values (e.g., molecular formula CHClFNO) .

Q. What are the stability considerations for storing this compound?

- Degradation pathways : Aniline derivatives are prone to oxidation and photodegradation. Store under inert atmosphere (N/Ar) at 2–8°C in amber glass .

- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to moisture due to potential hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

- Mechanistic insight : The -OCHF group directs electrophiles to the para position via resonance and inductive effects. For example, chlorination of 4-(difluoromethoxy)aniline with HCl/HO selectively yields the 2,6-dichloro isomer due to steric and electronic factors .

- Experimental validation : DFT calculations and Hammett substituent constants () can predict reactivity trends.

Q. What catalytic systems enable efficient coupling of this compound in heterocyclic synthesis?

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently using Pd(PPh)/KCO in THF/HO (80°C, 12 h) .

- CuAAC click chemistry : Azide derivatives of the compound react with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazoles, useful in drug discovery scaffolds .

Q. How can microbial degradation pathways inform the environmental fate of this compound?

- Biodegradation studies : Pseudomonas spp. express aniline dioxygenase enzymes that cleave the aromatic ring, producing catechol intermediates. These are further metabolized via the meta-cleavage pathway (Figure 1, ).

- Challenges : Chlorine substituents slow degradation; adaptive laboratory evolution (ALE) may enhance bacterial tolerance to halogenated anilines.

Q. What strategies resolve contradictory data on reaction yields and byproduct profiles in published syntheses?

- Case study : Discrepancies in chlorination yields (56% vs. commercial sources) arise from NCS purity and solvent choice (MeCN vs. DCM). Reproducibility requires strict control of reagent quality and reaction monitoring via TLC/GC-MS .

Applications in Academic Research

Q. How is this compound utilized in developing enzyme inhibitors?

- Notum inhibitor synthesis : The compound serves as a key intermediate in triazole-containing inhibitors targeting Wnt signaling. Structural analogs show IC values <10 nM in enzymatic assays .

- CRF-1 receptor antagonists : Palladium-mediated coupling with pyrazinone derivatives yields potent antagonists (e.g., BMS-665053) with >95% selectivity over related receptors .

Safety and Compliance

- GHS classification : While specific data for this compound is limited, structurally similar anilines (e.g., 3,5-dichloro-2,4-difluoroaniline) are classified as toxic (H301, H315) and require hazard-compliant storage .

- Waste disposal : Neutralize with dilute HCl before incineration to prevent release of halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。